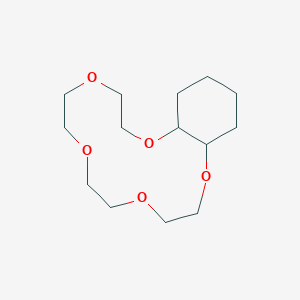

Cyclohexano-15-crown-5

Description

The exact mass of the compound Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339324. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O5/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRWGIWRQMNZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938527 | |

| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17454-48-7 | |

| Record name | Cyclohexano-15-crown-5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17454-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017454487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC339324 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecahydro-1,4,7,10,13-benzopentaoxacyclopentadecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization and Structural Validation of Cyclohexano-15-Crown-5: A Technical Guide

Executive Summary

Cyclohexano-15-crown-5 is a pivotal phase-transfer catalyst and ionophore, distinguished from its parent benzo-15-crown-5 by the saturation of the aromatic ring. This saturation introduces stereochemical complexity—specifically cis/trans isomerism—that profoundly impacts its ion-binding selectivity (typically Na⁺ > K⁺) and solubility profile.

This guide provides a rigorous spectroscopic workflow to validate the identity, isomeric purity, and functional capability of this compound. Unlike standard datasheets, we focus here on the causality between molecular geometry and spectral signals, ensuring you can distinguish the desired cis-isomer (typically the kinetic product of hydrogenation) from the thermodynamically distinct trans-isomer.

Molecular Architecture & Stereochemical Logic

Before interpreting spectra, one must understand the stereochemical environment. The fusion of the macrocyclic ether ring to the cyclohexane backbone creates two chiral centers at the bridgehead carbons.

-

Cis-Isomer: The ether ring substituents are on the same side of the cyclohexane chair. This isomer possesses a plane of symmetry (

), rendering it achiral (meso). It is generally more flexible, allowing for rapid conformational switching which averages NMR signals at room temperature. -

Trans-Isomer: The substituents are on opposite sides. This molecule is chiral (

symmetry) and significantly more rigid.

Workflow: Structural Elucidation Pathway

Figure 1: Analytical workflow for the structural validation of this compound.

Infrared Spectroscopy (IR): The First-Pass Filter

Objective: Confirm the integrity of the ether backbone and absence of unreduced aromatic precursors (Benzo-15-crown-5) or hydrolyzed ring-opened impurities.

Methodology: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption, which interferes with the crown ether's cavity.

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Significance |

| C-O-C (Ether) Stretch | 1090 – 1120 | Primary ID. Strong, broad band characteristic of macrocyclic ethers. |

| C-H Stretch (Aliphatic) | 2850 – 2950 | Confirms the cyclohexane ring and ethylene bridges. |

| Absence of C=C (Ar) | ~1500, 1600 | Critical Purity Check. Absence confirms full hydrogenation of the benzo-precursor. |

| Absence of O-H | 3200 – 3500 | Confirms the ring is closed (no terminal glycols) and sample is dry. |

Expert Insight: If you observe a broad peak around 3400 cm⁻¹, do not immediately assume ring opening. Crown ethers are hygroscopic; this is likely atmospheric water trapped in the cavity. Dry the sample over P₂O₅ and re-run.

Mass Spectrometry: Molecular Weight & Ion Affinity

Objective: Validate molecular formula (

Methodology: Electrospray Ionization (ESI) in positive mode is superior to Electron Impact (EI) for this molecule. EI typically fragments the ether ring too aggressively, often obliterating the molecular ion.

Fragmentation & Adduct Logic[1]

-

Base Peak (ESI): You will rarely see the naked

. Instead, look for -

Why? The instrument's background sodium is sufficient for the crown ether to scavenge, forming a stable host-guest complex inside the source. This "contamination" is actually a functional validation of the molecule's ionophore activity.

Fragmentation Pattern (MS/MS or EI): If forced to fragment, the molecule unzips by losing ethylene oxide units.

-

Loss of 44 Da: Characteristic of

units. -

Cyclohexane Ring Retention: Fragments retaining the cyclohexane ring will appear at higher masses compared to standard 15-crown-5.

Figure 2: Expected ionization pathways in ESI-MS. The sodium adduct is the diagnostic standard.

Nuclear Magnetic Resonance (NMR): The Stereochemical Standard

Objective: Distinguish cis from trans isomers and confirm regiospecificity.

Solvent Choice:

¹H NMR Analysis (300-600 MHz)

The spectrum is divided into two distinct regions: the Ether Region (deshielded) and the Cyclohexane Region (shielded).

| Proton Type | Chemical Shift (δ ppm) | Multiplicity & Interpretation |

| Ether (-OCH₂-) | 3.60 – 3.80 | Multiplet. The 16 protons of the crown ring. In the cis-isomer, these may appear as a broadened singlet or tight multiplet due to rapid conformational averaging. |

| Bridgehead (H-C-O) | 3.20 – 3.40 | Multiplet. The two protons at the fusion point. Crucial for isomer ID. |

| Cyclohexane (-CH₂-) | 1.20 – 1.90 | Complex Multiplets. The 8 remaining protons of the cyclohexane ring. |

Distinguishing Isomers:

-

Cis-Isomer: Due to the plane of symmetry, the bridgehead protons are chemically equivalent (enantiotopic relationships in the meso compound). The signal is often simpler.

-

Trans-Isomer: The rigid structure often leads to more distinct coupling patterns (

vs

¹³C NMR Analysis

This is the most definitive method for purity.

| Carbon Type | Shift (δ ppm) | Count | Notes |

| Ether (-CH₂-O-) | 67.0 – 71.0 | 8 | Look for symmetry. Cis-isomer often shows fewer peaks (4 distinct signals) due to symmetry if resolution is low; high field shows all. |

| Bridgehead (CH-O) | 78.0 – 80.0 | 2 | Distinctly downfield from other alkanes due to oxygen attachment. |

| Cyclohexane (β) | 28.0 – 30.0 | 2 | Carbons adjacent to bridgehead. |

| Cyclohexane (γ) | 22.0 – 24.0 | 2 | Distal carbons. |

Experimental Protocol: Sodium Complexation Titration

To validate the "Application" aspect of this molecule (ionophoric activity), a simple NMR titration is recommended.

Principle: When this compound binds Na⁺, the electron density on the oxygen atoms decreases (donation to metal), causing a downfield shift (deshielding) of the adjacent protons.

Protocol:

-

Prepare Host Solution: Dissolve 10 mg of this compound in 0.6 mL

. Acquire reference ¹H NMR.[1][2] -

Prepare Guest Solution: Dissolve dry NaSCN (Sodium Thiocyanate) in

(Deuterated Acetonitrile) or add solid NaSCN directly if using a heterogeneous mix (less precise). Note: NaSCN is used for its solubility in organics. -

Titration: Add NaSCN in 0.2 equivalent increments.

-

Observation: Monitor the Ether Region (3.6 ppm) .

-

Result: The peak will shift downfield (e.g., to ~3.8 ppm) and may sharpen as the conformation locks into the binding geometry.

-

Validation: If no shift occurs, the crown ether is likely hydrolyzed (ring-opened) or the cavity is blocked.

-

References

-

NIST Mass Spectrometry Data Center. "15-Crown-5 Electron Ionization Mass Spectrum." National Institute of Standards and Technology. [Link]

-

PubChem. "Compound Summary: 15-Crown-5 Derivatives."[1] National Library of Medicine. [Link]

Sources

Foundations of Host-Guest Chemistry: A Technical Analysis of Early Crown Ether-Alkali Metal Complexation

[1][2]

Historical Genesis & Structural Logic

The discovery of crown ethers by Charles J. Pedersen at DuPont in 1967 was not merely a synthetic milestone; it was the foundational event for supramolecular chemistry. While attempting to synthesize a quinquedentate phenolic ligand for vanadium catalysis, Pedersen serendipitously isolated a stable, white crystalline byproduct: dibenzo-18-crown-6 .[1][2]

His critical insight was not just the synthesis, but the recognition of its specific solubility behavior. The ether was insoluble in methanol but dissolved instantly upon the addition of sodium salts. This observation led to the realization of the Host-Guest paradigm: the cyclic polyether (Host) wraps around the alkali metal cation (Guest), held together not by covalent bonds, but by ion-dipole interactions between the metal cation and the oxygen lone pairs.

The Structural Imperative

The "Crown" nomenclature (e.g., 18-crown-6) derives from the molecule's conformation when bound.[2] The heteroatoms (oxygens) orient inward to form an electron-rich cavity, while the ethylene bridges orient outward, creating a lipophilic exterior.[2] This structure allows the complex to dissolve in non-polar organic solvents, a property that revolutionized phase-transfer catalysis.[2]

Figure 1: The fundamental equilibrium of host-guest complexation.[2] Successful binding requires the energy of complexation to overcome the desolvation penalties of both the host cavity and the guest cation.

Thermodynamic Principles: The Hole-Size Rule & Solvation

Early studies established the Hole-Size Rule , which posits that stability is maximized when the ionic radius of the cation matches the cavity diameter of the crown ether.

| Crown Ether | Cavity Diameter (Å) | Optimal Cation | Ionic Radius (Å) |

| 12-Crown-4 | 1.2 – 1.5 | Lithium ( | 0.76 |

| 15-Crown-5 | 1.7 – 2.2 | Sodium ( | 1.02 |

| 18-Crown-6 | 2.6 – 3.2 | Potassium ( | 1.38 |

The Causality of Selectivity

While size matching is the primary driver, it is not the sole determinant. You must consider the Enthalpy-Entropy Compensation :

-

Desolvation Penalty: Smaller ions like

have higher charge densities and thus tighter hydration shells than -

Conformational Reorganization: The crown ether must reorganize from a flexible, random coil (often with oxygens pointing out in polar solvents) to a pre-organized, rigid ring.[2] This entropic cost affects the free energy of binding (

).[2]

Early Experimental Methodologies[2]

To quantify these interactions, early researchers (Pedersen, Frensdorff, Izatt) developed robust protocols.[2] Two primary methods remain relevant for validating binding constants today.

Protocol A: The Picrate Extraction Method

Purpose: To determine the extraction equilibrium constant (

Workflow:

-

Aqueous Phase Prep: Prepare an aqueous solution of the alkali metal hydroxide (MOH) and picric acid.[2] Adjust to pH 7–8 to ensure picrate formation.

-

Organic Phase Prep: Dissolve the crown ether in a water-immiscible solvent (e.g., Dichloromethane or Benzene).[1][2]

-

Equilibration: Mix equal volumes of both phases in a separatory funnel or sealed vial. Shake vigorously for >15 minutes to reach equilibrium.

-

Separation: Centrifuge to separate phases.

-

Quantification: Remove the organic layer.[2] Measure absorbance at

nm (specific to the picrate species in that solvent).[2] -

Calculation: The concentration of picrate in the organic phase equals the concentration of the complex

.[2]

Figure 2: The Picrate Extraction Workflow. The transfer of the yellow picrate anion into the organic phase serves as a visual and spectroscopic reporter for cation complexation.

Protocol B: Conductometric Titration

Purpose: To determine the stability constant (

Mechanism: The mobility of a free solvated ion differs from that of a bulky crown-encapsulated ion.[2][3] As the crown ether is added to the salt solution, the conductivity changes (usually decreases) until saturation.

Steps:

-

Place a known concentration of Alkali Metal Salt (e.g., KCl) in a conductivity cell.[2]

-

Measure initial conductivity (

).[1][2] -

Stepwise add a solution of Crown Ether.[2]

-

Plot Conductivity (

) vs. Molar Ratio ([Ligand]/[Metal]).[2][4] -

The inflection point indicates stoichiometry (usually 1:1), and curve fitting yields

.[2]

Data Synthesis: Stability Constants

The following table summarizes the stability constants (

| Cation | Ionic Radius (Å) | Selectivity Note | ||

| 1.02 | 4.32 | 0.80 | Too small; loose fit.[1][2] | |

| 1.38 | 6.10 | 2.03 | Optimal fit. | |

| 1.52 | 5.30 | 1.56 | Slightly too large.[1][2] | |

| 1.67 | 4.62 | 0.99 | Too large; sits "perched" on ring.[1][2] |

Data synthesized from Frensdorff (1971) and Izatt et al. (1985).[2]

Implications for Modern Drug Development

Understanding these early studies is critical for modern pharmaceutical applications:

-

Ion Channel Mimetics: The principles of selectivity (hole-size vs. desolvation) guide the design of synthetic ion channels and antibiotics (e.g., Valinomycin analogs) that disrupt bacterial gradients.[2]

-

Phase Transfer Catalysis (PTC): In drug synthesis, crown ethers transport ionic reagents (like

or -

Solubility Enhancement: For ionic drugs with poor bioavailability, macrocyclic complexation can mask the charge, improving membrane permeability.[2]

Figure 3: Thermodynamic Cycle. The observed binding in solution is the net result of intrinsic gas-phase affinity minus the difference in solvation energies between the free species and the complex.

References

-

Pedersen, C. J. (1967).[2][5][6][7][8] Cyclic polyethers and their complexes with metal salts.[2][5][7][8][9][10][11][12] Journal of the American Chemical Society, 89(26), 7017–7036. Link[2]

-

Frensdorff, H. K. (1971).[2][7] Stability constants of cyclic polyether complexes with univalent cations. Journal of the American Chemical Society, 93(3), 600–606. Link[2]

-

Izatt, R. M., Bradshaw, J. S., Nielsen, S. A., Lamb, J. D., Christensen, J. J., & Sen, D. (1985). Thermodynamic and kinetic data for cation-macrocycle interaction.[1][2][5][7] Chemical Reviews, 85(4), 271–339.[2] Link[2]

-

Takeda, Y., Yano, H., Ishibashi, M., & Isozumi, H. (1980).[2][7] Conductance behavior of alkali metal ion-crown ether complexes. Bulletin of the Chemical Society of Japan, 53(1), 72–76. Link[2]

Sources

- 1. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ris.utwente.nl [ris.utwente.nl]

- 4. chemijournal.com [chemijournal.com]

- 5. sid.ir [sid.ir]

- 6. conference.pixel-online.net [conference.pixel-online.net]

- 7. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 8. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. santaisci.com [santaisci.com]

- 12. researchgate.net [researchgate.net]

The Serendipitous Crown: A Technical Guide to the Discovery and Development of Cyclohexano Crown Ethers

Abstract

The discovery of crown ethers by Charles Pedersen in 1967 was a watershed moment in chemistry, heralding the dawn of supramolecular chemistry and the concept of host-guest interactions.[1] This in-depth technical guide traces the historical trajectory of a specific and highly influential class of these macrocycles: the cyclohexano crown ethers. We will delve into the serendipitous initial discovery of their aromatic precursors, the subsequent evolution of their synthesis, the critical role of stereochemistry in their function, and their applications, particularly in the realm of drug development. This guide is intended for researchers, scientists, and professionals in drug development, providing both a historical perspective and practical, field-proven insights into the chemistry and application of these remarkable molecules.

A Fortuitous Finding: The Dawn of the Crown Ethers

The story of crown ethers begins not with a deliberate search for a new class of molecules, but with an unexpected byproduct in an unrelated experiment. In 1967, Charles J. Pedersen, a chemist at DuPont, was attempting to synthesize a complexing agent for divalent cations.[2] His synthetic strategy involved linking two catecholate groups.[2] In the process of purifying his target compound, Pedersen isolated a small quantity of a white, crystalline byproduct which exhibited an unusual and potent ability to complex potassium cations.[2] This accidental discovery led to the isolation and characterization of the first crown ether, 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, now commonly known as dibenzo-18-crown-6.[3] This seminal work, which earned Pedersen a share of the 1987 Nobel Prize in Chemistry, opened the floodgates to the systematic study of these macrocyclic polyethers and their remarkable ability to selectively bind cations.[2]

The nomenclature of crown ethers, also introduced by Pedersen, is elegantly simple: "x-crown-y", where 'x' is the total number of atoms in the macrocyclic ring and 'y' is the number of oxygen atoms.[4] Thus, the parent compound of the cyclohexano series precursor is dibenzo-18-crown-6.

From Aromatic Precursor to Aliphatic Analogue: The Synthesis of Cyclohexano Crown Ethers

The initial discovery of dibenzo-18-crown-6 was quickly followed by efforts to modify its structure to fine-tune its properties. A key development was the hydrogenation of the aromatic rings to produce the corresponding saturated cyclohexano derivatives, most notably dicyclohexyl-18-crown-6 (DCH18C6). This conversion from a rigid, planar aromatic system to a more flexible, three-dimensional aliphatic structure had a profound impact on the cation binding properties of the crown ether.

The "Template Effect": A Cornerstone of Crown Ether Synthesis

A critical concept in the synthesis of crown ethers is the "template effect." The cyclization reactions to form these macrocycles are often plagued by low yields due to the competing formation of linear polymers. However, the presence of an appropriately sized alkali metal cation can act as a template, organizing the precursor molecules around it and thereby promoting the desired intramolecular cyclization. This significantly improves the yield of the desired crown ether.

Diagram 1: The Template Effect in Crown Ether Synthesis

Caption: The role of a templating cation in directing the synthesis towards the desired macrocyclic product.

Experimental Protocol: Synthesis of Dibenzo-18-crown-6

The synthesis of dibenzo-18-crown-6 is typically achieved through a Williamson ether synthesis, reacting catechol with bis(2-chloroethyl) ether in the presence of a base.

Materials:

-

Catechol

-

Bis(2-chloroethyl) ether

-

Sodium hydroxide

-

n-Butanol

-

Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)

Procedure:

-

A solution of catechol and sodium hydroxide in n-butanol is heated to reflux.

-

Bis(2-chloroethyl) ether is added dropwise to the refluxing mixture. The presence of a phase-transfer catalyst like tetrabutylammonium bromide can increase the reaction rate and yield.[5]

-

The reaction mixture is refluxed for several hours.

-

After cooling, the product is isolated by filtration and purified by recrystallization, often from acetone or toluene.[5]

Experimental Protocol: Hydrogenation of Dibenzo-18-crown-6 to Dicyclohexyl-18-crown-6

The conversion of the aromatic precursor to the saturated cyclohexano derivative is achieved through catalytic hydrogenation.

Materials:

-

Dibenzo-18-crown-6

-

Ruthenium on alumina (Ru/Al2O3) or other suitable catalyst

-

n-Butanol or other suitable solvent

-

High-pressure hydrogenation apparatus (autoclave)

Procedure:

-

Dibenzo-18-crown-6 is dissolved in a suitable solvent, such as n-butanol, in a high-pressure autoclave.

-

A catalytic amount of ruthenium on alumina is added.

-

The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen gas.

-

The reaction is carried out at elevated temperature and pressure (e.g., 100-140°C and 70-100 atm) until the theoretical amount of hydrogen is consumed.[5]

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude dicyclohexyl-18-crown-6, which is typically a mixture of stereoisomers.

The Critical Role of Stereochemistry

The hydrogenation of the two benzene rings in dibenzo-18-crown-6 to cyclohexane rings introduces multiple stereocenters, resulting in a mixture of up to five possible stereoisomers of dicyclohexyl-18-crown-6. The relative orientation of the two cyclohexyl rings with respect to the plane of the polyether ring significantly influences the shape of the macrocyclic cavity and, consequently, its cation binding properties.

The two most common and well-studied isomers are the cis-syn-cis and cis-anti-cis isomers.

Diagram 2: Key Stereoisomers of Dicyclohexyl-18-crown-6

Caption: The influence of stereoisomerism on the physicochemical properties of dicyclohexyl-18-crown-6.

The ratio of these isomers produced during hydrogenation can be influenced by the choice of catalyst and reaction conditions. For instance, certain ruthenium-based catalysts have been shown to favor the formation of the cis-syn-cis isomer.[5] The separation of these isomers can be achieved by chromatography or fractional crystallization of their cation complexes.

Quantitative Insights into Cation Complexation

The defining characteristic of crown ethers is their ability to form stable complexes with cations that fit snugly within their central cavity. This interaction is primarily electrostatic, involving ion-dipole forces between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the polyether ring. The stability of these complexes is quantified by the stability constant (log K) or the Gibbs free energy of complexation (ΔG).

The selectivity of a crown ether for a particular cation is governed by a "size-fit" relationship. 18-crown-6 and its derivatives, with their approximately 2.6-3.2 Å cavity diameter, show a high affinity for the potassium ion (ionic diameter ~2.66 Å).

Table 1: Stability Constants (log K) for the Complexation of Dicyclohexyl-18-crown-6 Isomers with Alkali and Alkaline Earth Metal Cations in Methanol at 25°C

| Cation | Ionic Radius (Å) | cis-syn-cis Isomer (log K) | cis-anti-cis Isomer (log K) |

| Li⁺ | 0.76 | 2.58 | 2.52 |

| Na⁺ | 1.02 | 4.08 | 3.68 |

| K⁺ | 1.38 | 6.01 | 5.38 |

| Rb⁺ | 1.52 | 5.20 | 4.45 |

| Cs⁺ | 1.67 | 4.60 | 3.49 |

| Mg²⁺ | 0.72 | - | - |

| Ca²⁺ | 1.00 | 3.70 | 2.60 |

| Sr²⁺ | 1.18 | 4.90 | 4.30 |

| Ba²⁺ | 1.35 | 5.60 | 5.10 |

Note: Data compiled from various sources. Exact values may vary depending on experimental conditions.

As the data in Table 1 indicates, the cis-syn-cis isomer generally forms more stable complexes than the cis-anti-cis isomer. Both isomers exhibit a clear preference for K⁺ among the alkali metals and for Ba²⁺ and Sr²⁺ among the alkaline earth metals, whose ionic radii are a good match for the crown ether's cavity.

Applications in Drug Development and Beyond

The unique properties of cyclohexano crown ethers have led to their application in a wide range of fields, from phase-transfer catalysis to the separation of isotopes. Their potential in the pharmaceutical sciences is particularly noteworthy.

Enhancing Drug Solubility and Permeability

Many promising drug candidates suffer from poor aqueous solubility, which limits their bioavailability. Crown ethers can encapsulate charged drug molecules or their counter-ions, effectively shielding their charge and increasing their solubility in less polar environments, such as biological membranes. This can enhance the permeability of drugs across cellular barriers. For example, studies have shown that crown ethers can improve the solubility and corneal penetration of the ophthalmic drug riboflavin by sequestering Ca²⁺ ions from the corneal epithelium, which loosens tight junctions between cells.[6]

Cyclohexano Crown Ethers in Drug Delivery Systems

While still an emerging area, the incorporation of cyclohexano crown ethers into more complex drug delivery systems is a promising avenue of research. Their ability to form host-guest complexes can be exploited to create stimuli-responsive drug carriers. For instance, a drug could be encapsulated within a nanoparticle or liposome that is functionalized with a cyclohexano crown ether. The release of the drug could then be triggered by a change in the local concentration of a specific cation.

Although preclinical studies specifically detailing the use of dicyclohexyl-18-crown-6 in the delivery of chemotherapeutics like paclitaxel are not yet widely published, the principles of host-guest chemistry suggest their potential.[7][8] For example, a paclitaxel-loaded nanoparticle could be designed with a "gatekeeper" system based on a cyclohexano crown ether. In a low-potassium environment, the gate would be closed. Upon reaching a high-potassium environment, such as the intracellular space, the crown ether would bind K⁺, inducing a conformational change that opens the gate and releases the drug.

Diagram 3: Conceptual Model of a Cation-Triggered Drug Delivery System

Caption: A conceptual diagram illustrating how a cyclohexano crown ether could function as a cation-responsive gatekeeper in a drug delivery nanoparticle.

Conclusion and Future Perspectives

From a serendipitous discovery in an industrial laboratory to a cornerstone of supramolecular chemistry, the journey of crown ethers, and specifically their cyclohexano derivatives, has been remarkable. Their unique ability to selectively recognize and bind cations has not only provided chemists with powerful new tools but has also offered profound insights into the nature of molecular recognition.

For researchers and professionals in drug development, cyclohexano crown ethers represent a versatile platform with significant untapped potential. While their application as simple solubility enhancers is established, their future lies in their integration into sophisticated, stimuli-responsive drug delivery systems. Further research into the design of novel cyclohexano crown ether derivatives with tailored binding properties and their incorporation into biocompatible nanocarriers will undoubtedly pave the way for new and more effective therapies. The legacy of Pedersen's "goo" continues to inspire innovation, reminding us that sometimes the most profound discoveries are found where we least expect them.

References

-

Pedersen, C. J. (1988). The Discovery of Crown Ethers. Science, 241(4865), 536–540. [Link][3]

-

VTechWorks. (n.d.). Chapter II Crown Ethers. Retrieved from [Link][1]

-

OpenStax. (n.d.). 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link][4]

-

Kamboj, M., Richa, Khare, S., & Rastogi, A. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR, 6(6). [Link][9]

-

Wikipedia. (2024). Crown ether. In Wikipedia. Retrieved from [Link][2]

-

Rounaghi, G., & Moffazzeli, F. (2014). Study on complex formation of dicyclohexyl-18-crown-6 with Mg , Ca and Sr in acetonitrile-water binary mixtures by conductometry. Journal of Physical and Chemical Sciences, 1(2). Retrieved from [Link][10]

-

American Chemical Society. (2023). 18-Crown-6. Retrieved from [Link][11]

-

ResearchGate. (2010). A thermodynamic study of the association of alkali metal cations with dicyclohexano-18-crown-6. Retrieved from [Link][12]

-

ResearchGate. (2002). Stereospecific Synthesis of cis - trans -Dicyclohexano-18-crown-6 and K + Complexation by the Five Dicyclohexano-18-crown-6 Isomers. Retrieved from [Link][13]

-

Wang, Y., et al. (2017). Preclinical development of drug delivery systems for paclitaxel-based cancer chemotherapy. Journal of Controlled Release, 267, 100-118. [Link][8]

-

Diamanti, E., et al. (2022). Chemotherapeutic Drug Delivery Nanoplatform Development: From Physicochemical to Preclinical Evaluation. Pharmaceutics, 14(10), 2056. [Link][14]

-

ResearchGate. (2005). Study of Complex Formation Between Dicyclohexano-18-Crown-6 (DCH18C6) with Mg 2+, Ca2+, Sr 2+, and Ba2+ Cations in Methanol–Water Binary Mixtures Using Conductometric Method. Retrieved from [Link][15]

-

Google Patents. (n.d.). CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6. Retrieved from [5]

-

Khutoryanskiy, V. V., et al. (2017). Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? Molecular Pharmaceutics, 14(10), 3489–3498. [Link][6]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Crown ether - Wikipedia [en.wikipedia.org]

- 3. The discovery of crown ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. repository.qu.edu.iq [repository.qu.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. “Nano-Paclitaxel” Unlocking Potential and Redefining Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. acs.org [acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chemotherapeutic Drug Delivery Nanoplatform Development: From Physicochemical to Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

fundamental properties of Cyclohexano-15-crown-5

An In-Depth Technical Guide to the Fundamental Properties of Cyclohexano-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a macrocyclic polyether of significant interest in supramolecular chemistry and various applied scientific fields. Its unique three-dimensional architecture, featuring a 15-membered crown ether ring fused to a cyclohexane moiety, endows it with a remarkable ability for selective cation complexation. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, including its synthesis, structural characteristics, thermodynamic and kinetic profiles of cation binding, and key applications. Methodologies for its characterization and the investigation of its host-guest chemistry are detailed to provide field-proven insights for researchers and development professionals.

Introduction: The Architectural Significance of this compound

Crown ethers, first discovered by Charles J. Pedersen, are a class of macrocyclic ligands characterized by a ring of carbon and oxygen atoms.[1] Their central, electron-rich cavity allows them to capture and complex various cations. This compound is a derivative of 15-crown-5, a pentamer of ethylene oxide.[2] The fusion of a cyclohexane ring introduces conformational rigidity and lipophilicity compared to its parent compound, influencing its solubility and complexation behavior. This structural modification is pivotal, altering the preorganization of the ligand for cation binding and enhancing its utility in specific applications, from phase-transfer catalysis to the design of ion-selective sensors.[1][3]

The fundamental principle behind its function lies in "host-guest" chemistry, where the crown ether acts as the 'host' and a cation serves as the 'guest'. The five oxygen atoms within the 15-crown-5 ring act as Lewis base donor atoms, coordinating with a positively charged cation.[4] The size of the central cavity is a critical determinant of its binding selectivity.

Structural and Physicochemical Properties

The core structure of this compound consists of a 1,4,7,10,13-pentaoxacyclopentadecane ring fused to a cyclohexane ring.[5][6] This fusion can result in different stereoisomers (cis and trans), which can influence the complexation properties.

Key Physicochemical Data:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆O₅ | [6] |

| Molecular Weight | 274.35 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 93-96 °C at 0.05 mmHg | [7] |

| Density | ~1.109 g/mL | [7] |

The presence of the cyclohexane ring increases the lipophilicity of the molecule compared to 15-crown-5, enhancing its solubility in nonpolar organic solvents. The five ether oxygen atoms create a hydrophilic cavity with a diameter estimated to be between 1.7 and 2.2 Å.[8] This cavity size is particularly well-suited for complexing with cations like sodium (Na⁺, ionic diameter ~1.94 Å).[8][9]

Synthesis of this compound

The synthesis of crown ethers typically involves a modified Williamson ether synthesis, a cyclization reaction between a diol and a dihalide.[2][4] The synthesis of the cis isomer of this compound has been described and involves carefully controlled reaction conditions to promote cyclization over polymerization.[10]

Conceptual Synthesis Workflow

The synthesis generally proceeds by reacting cis-cyclohexane-1,2-diol with a di-halogenated tetraethylene glycol derivative under basic conditions. The base deprotonates the diol, which then acts as a nucleophile to displace the terminal halides on the glycol chain, forming the macrocyclic ring.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a this compound Complex

This protocol describes the synthesis of a sodium phenoxide complex with this compound, adapted from established procedures.[10]

-

Preparation of Reactants: Dissolve sodium phenoxide (NaOPh) in a suitable ethereal solvent such as diethyl ether under an inert atmosphere (e.g., argon).

-

Addition of Crown Ether: Prepare a solution of this compound (1.89 mmol) in diethyl ether (5 mL).[10]

-

Complexation Reaction: Add the this compound solution to the NaOPh solution.[10]

-

Precipitation: Stir the mixture at room temperature. A white precipitate of the complex should form after approximately 15 minutes. Continue stirring for an additional 2 hours to ensure complete reaction.[10]

-

Isolation: Isolate the solid product by suction filtration.

-

Drying: Dry the isolated white solid under vacuum at 56°C for 17 hours to yield the this compound·2NaOPh complex.[10]

Causality: The use of an inert atmosphere is critical to prevent the degradation of the reactive phenoxide salt.[10] Ethereal solvents are chosen for their ability to dissolve the reactants while allowing the resulting complex to precipitate, driving the reaction to completion.[10]

Cation Complexation: Thermodynamics and Selectivity

The defining characteristic of this compound is its ability to selectively form stable complexes with metal cations. This process is governed by several factors, including the relative sizes of the cation and the crown ether cavity (the "best-fit" concept), the charge density of the cation, and the nature of the solvent.[1][8]

The cavity of 15-crown-5 and its derivatives is an excellent fit for the Na⁺ ion.[9] For cations that are too large to fit comfortably within the cavity, such as potassium (K⁺, ionic diameter ~2.76 Å), 2:1 "sandwich" complexes can be formed where the cation is situated between two crown ether molecules.[10][11] Conversely, for smaller cations like Li⁺, the crown ether may shrink or wrap around the ion.[8]

Thermodynamic Stability

The stability of these complexes is quantified by the stability constant (Kf), with higher values indicating a more stable complex. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation can be determined through temperature-dependent studies, often using techniques like conductometry or UV/Vis spectroscopy.[12] For many crown ether complexation reactions, the primary driving force is a significant gain in entropy, which results from the release of highly ordered solvent molecules from the cation's solvation shell upon complexation.

Table of Stability Constants (log Kf) for 15-Crown-5 Derivatives

| Cation | Solvent | log Kf (15C5) | log Kf (Benzo-15C5) | Reference |

| Li⁺ | Propylene Carbonate | > Na⁺, K⁺, Rb⁺, Cs⁺ | - | [1] |

| Na⁺ | Acetonitrile | - | > K⁺, Rb⁺, Cs⁺ | [13] |

| K⁺ | Acetonitrile | - | < Na⁺ | [13] |

| Cr³⁺ | Acetonitrile-Ethanol | Forms 1:1 complex | - | [14] |

| Mn²⁺ | Acetonitrile-Ethanol | Forms 1:1 complex | - | [14] |

| Zn²⁺ | Acetonitrile-Ethanol | Forms 1:1 complex | - | [14] |

Note: Data for the unsubstituted this compound is limited in readily available literature; data for 15-crown-5 and benzo-15-crown-5 are presented as close analogs. The cyclohexano substituent is expected to slightly modify these values due to steric and electronic effects.

Experimental Protocol: Determination of Stability Constants by Conductometry

Conductometry is a robust method for studying ion-pairing and complexation in solution. The formation of a host-guest complex alters the mobility of the cation, leading to a change in the molar conductivity of the solution.

-

Solution Preparation: Prepare a solution of a metal salt (e.g., NaCl, KCl) of known concentration (e.g., 1 x 10⁻⁴ M) in a suitable low-polarity solvent like acetonitrile.

-

Initial Measurement: Measure the molar conductance (Λ) of the salt solution using a calibrated conductivity meter at a constant temperature (e.g., 25°C).

-

Titration: Add small, precise aliquots of a concentrated solution of this compound to the salt solution.

-

Data Recording: Record the molar conductance after each addition, allowing the solution to equilibrate.

-

Data Analysis: Plot the change in molar conductance against the molar ratio of [Crown Ether]/[Metal Ion]. The resulting data can be fitted to a 1:1 or 2:1 binding model using non-linear least-squares analysis software (e.g., GENPLOT) to calculate the stability constant (Kf).[14][13]

Trustworthiness: This protocol is self-validating because the experiment is continued until the conductivity reaches a plateau, indicating the saturation of the metal ions with the crown ether ligand. The shape of the titration curve provides direct evidence for the stoichiometry of the complex formed.[14]

Caption: Experimental workflow for determining stability constants via conductometric titration.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific and industrial settings.[3]

-

Phase Transfer Catalysis: In organic synthesis, many reactions involve an ionic nucleophile that is soluble in water but not in the organic solvent containing the substrate. This compound can act as a phase transfer catalyst by complexing the cation of the salt, and transporting the now lipophilic ion pair into the organic phase. This "naked" and highly reactive anion can then readily react with the substrate, dramatically increasing reaction rates.[7][15] An example is the use of 15-crown-5 to solubilize potassium permanganate (KMnO₄) in benzene, creating a potent oxidizing agent known as "purple benzene".[15]

-

Ion-Selective Electrodes and Sensors: The selective binding of specific cations allows for the incorporation of this compound into polymer membranes to create highly sensitive and selective sensors for ions like Na⁺ and K⁺.[3][7]

-

Extraction Processes: Its ability to selectively sequester metal ions is utilized in solvent extraction for separating and purifying metals, which has applications in analytical chemistry and environmental remediation.[7][8]

-

Drug Development and Delivery: The principles of host-guest chemistry are being explored for novel drug delivery systems. The ability of crown ethers to encapsulate ionic species suggests potential for creating systems that can transport charged drug molecules across biological membranes or target specific ionic environments in the body.[7]

Conclusion

This compound is a sophisticated molecular tool whose fundamental properties are rooted in the principles of supramolecular recognition. The interplay between its rigid cyclohexano backbone and the flexible, cation-binding crown ether ring provides a platform for selective molecular interactions. Understanding its synthesis, structural characteristics, and the thermodynamics of its complexation is essential for harnessing its full potential. For researchers in chemistry, materials science, and drug development, this compound offers a versatile scaffold for applications ranging from enhancing synthetic efficiency to designing next-generation sensors and therapeutic delivery systems.

References

-

Wikipedia. 15-Crown-5. [Link]

-

Taylor & Francis. 15-crown-5 – Knowledge and References. [Link]

-

UGM Journal. THEORETICAL STUDY ON 15-CROWN-5 COMPLEX WITH SOME METAL CATIONS. [Link]

-

RSC Publishing. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. [Link]

-

ResearchGate. Structure of 15-crown-5 | Download Scientific Diagram. [Link]

-

Canadian Science Publishing. Complexes of 15-crown-5 and this compound with lithium, sodium, and potassium phenoxide having macrocycle - Canadian Science Publishing. [Link]

-

Journal of Advanced Environmental Health Research. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]

-

ResearchGate. 15-Crown-5 Functionalized Au Nanoparticles Synthesized via Single Molecule Exchange on Silica Nanoparticles: Its Application to Probe 15-Crown-5/K+/15-Crown-5 “Sandwiches” as Linking Mechanisms. [Link]

-

PubChem - NIH. 15-Crown-5 | C10H20O5 | CID 36336. [Link]

-

SID. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. [Link]

Sources

- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 2. 15-Crown-5 - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 15-Crown-5 | C10H20O5 | CID 36336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. chemimpex.com [chemimpex.com]

- 8. journal.ugm.ac.id [journal.ugm.ac.id]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. sid.ir [sid.ir]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Parameters of Cyclohexano-15-Crown-5 Complexation: A Technical Guide

The following guide details the thermodynamic characterization of Cyclohexano-15-crown-5 (CH15C5) complexation. It is structured to provide actionable experimental protocols, mechanistic insights, and comparative data analysis for researchers in supramolecular chemistry and drug development.

Executive Summary

This compound (CH15C5) represents a critical evolution in macrocyclic ligand design. By hydrogenating the aromatic ring of Benzo-15-crown-5 (B15C5), the ligand gains lipophilicity and, crucially, the ether oxygen atoms attached to the cyclohexyl ring become more basic (

This guide provides a rigorous framework for determining the thermodynamic parameters (

Molecular Architecture & Preorganization

The thermodynamic stability of CH15C5 complexes is governed by the "lock and key" fit between the cation and the macrocyclic cavity (1.7–2.2 Å), and the ligand's ability to undergo conformational reorganization.

-

Cavity Size: 1.7–2.2 Å (Ideal for

, ionic radius 1.02 Å). -

Isomerism: CH15C5 exists primarily as cis-syn-cis and trans-anti-trans isomers. The cis-isomer is generally preferred in synthesis and exhibits superior binding kinetics due to reduced steric strain during the conformational change required for encapsulation.

-

Electronic Effect: Unlike B15C5, where the benzene ring withdraws electron density from the phenolic oxygens, the cyclohexyl group in CH15C5 acts as a weak electron donor, increasing the Lewis basicity of the donor atoms and enhancing enthalpy (

) of binding.

Diagram 1: Thermodynamic Cycle of Complexation

The following diagram illustrates the Born-Haber cycle used to conceptualize the desolvation and complexation process.

Caption: Born-Haber cycle decoupling intrinsic gas-phase binding from solvent effects.

Experimental Methodologies

To accurately determine stability constants (

Protocol A: Isothermal Titration Calorimetry (ITC)

Objective: Simultaneous determination of

Reagents:

-

Ligand: this compound (High purity >98%, vacuum dried).

-

Titrant: Sodium Perchlorate (

) or Sodium Triflate ( -

Solvent: Anhydrous Methanol (MeOH) or Acetonitrile (MeCN). Note: Water is often avoided due to low solubility of CH15C5.

Step-by-Step Workflow:

-

Preparation:

-

Dissolve CH15C5 in solvent to reach 1.0 mM (Cell solution).

-

Dissolve Metal Salt in the same batch of solvent to reach 15–20 mM (Syringe solution).

-

Critical: Mismatch in solvent composition leads to high heat of dilution, masking the binding signal.

-

-

Equilibration:

-

Degas both solutions for 10 minutes.

-

Load cell and syringe. Equilibrate ITC at 25.0°C until baseline drift is <0.1 µcal/min.

-

-

Titration:

-

Perform 25 injections of 10 µL each.

-

Spacing: 240 seconds between injections to allow full return to baseline.

-

Stirring speed: 300–500 rpm.

-

-

Control:

-

Perform "Titrant into Solvent" blank run to measure heat of dilution.

-

-

Data Analysis:

-

Subtract blank data from raw interaction heat.

-

Fit using a One Set of Sites (1:1) model. If residuals indicate a secondary process (e.g., 2:1 sandwich complex), apply a Two Sets of Sites model.

-

Diagram 2: ITC Decision & Analysis Workflow

Caption: Operational workflow for ITC data acquisition and model selection (1:1 vs 2:1 stoichiometry).

Thermodynamic Landscape & Data Analysis

Comparative Stability Data

The following table synthesizes typical thermodynamic values in Methanol at 25°C. Note the enhanced stability of CH15C5 over B15C5 due to the inductive effect of the cyclohexyl ring.

| Ligand | Cation | Log | Selectivity ( | ||

| 15-Crown-5 | 3.31 | -28.5 | -9.6 | Moderate | |

| Benzo-15C5 | 2.95 | -22.1 | -5.2 | Low | |

| Cyclohexano-15C5 | 3.72 | -31.4 | -10.2 | High | |

| Cyclohexano-15C5 | 2.10 | -18.2 | -6.1 | - |

Data aggregated from conductometric and calorimetric studies in MeOH [1, 2].

Enthalpy-Entropy Compensation

A critical phenomenon in CH15C5 complexation is Enthalpy-Entropy Compensation .[1]

-

Mechanism: As the ligand binds the cation more tightly (more negative

), the complex becomes more rigid, leading to a greater loss of conformational freedom (more negative -

Solvent Effect: In aqueous or mixed solvents, the release of water molecules from the cation's hydration shell provides a favorable entropic contribution (

). However, in organic solvents (MeOH, MeCN), the process is typically enthalpy driven and entropy opposed .

The "Sandwich" Effect (2:1 Complexation)

For cations larger than the cavity (

-

Detection: In ITC, this appears as a stepwise binding isotherm.

-

Thermodynamics: The second binding step is usually weaker (

) and entropically unfavorable due to the bringing together of two bulky ligands.

Scientific Integrity & Troubleshooting

To ensure data trustworthiness (E-E-A-T), researchers must validate the following:

-

Purity Verification: Commercial CH15C5 often contains traces of K+. Verify via Atomic Absorption Spectroscopy (AAS) or ICP-MS before use.

-

Water Content: Crown ethers are hygroscopic. Use Karl-Fischer titration to ensure solvent water content is <50 ppm, as water competes for the cation.

-

Isomer Ratio: Commercial CH15C5 is often a mixture of cis/trans isomers. For precise thermodynamic constants, separate isomers via HPLC or fractional crystallization, or explicitly report the isomeric ratio.

References

-

Izatt, R. M., et al. (1985). Thermodynamic and Kinetic Data for Cation-Macrocycle Interaction. Chemical Reviews.

-

Tawarah, K. M., & Mizyed, S. A. (1989). Conductance and thermodynamics of the complexation of alkali metal cations by dicyclohexano-18-crown-6 and benzo-15-crown-5 in acetonitrile. Journal of Solution Chemistry.

-

Takeda, Y., et al. (1988). Thermodynamics of solvent extraction of metal picrates with crown ethers: enthalpy–entropy compensation. Journal of the Chemical Society, Perkin Transactions 2.

-

Rodrigues, A., et al. (2000).[2] Calorimetric titration of intramolecular sandwich complexation. Journal of Inclusion Phenomena.

Sources

Computational Dissection of Cyclohexano-15-Crown-5: A Protocol for Host-Guest Interaction Analysis

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing the host-guest interactions of Cyclohexano-15-crown-5 (CH15C5) . While 15-crown-5 derivatives are empirically known for their selectivity toward Sodium (Na⁺) ions, accurate theoretical prediction requires navigating a complex landscape of conformational flexibility, dispersion forces, and solvation effects.

This document moves beyond standard "black-box" DFT calculations. It provides a self-validating workflow integrating conformational sampling, dispersion-corrected Density Functional Theory (DFT), and electronic structure analysis (QTAIM/NBO) to quantify binding thermodynamics and mechanistic selectivity.

Part 1: Theoretical Framework & Computational Strategy

The "Best-Fit" vs. Gas-Phase Paradox

A critical error in modeling crown ethers is relying solely on gas-phase binding energies. In the gas phase, electrostatic forces dominate, often predicting a selectivity order of Li⁺ > Na⁺ > K⁺ due to the high charge density of the small Lithium ion. However, experimental selectivity (Na⁺ > Li⁺ > K⁺) is driven by the desolvation penalty . The computational strategy must account for the energy cost of stripping the hydration shell from the cation.

Selection of Level of Theory

For CH15C5, the choice of functional and basis set is non-negotiable for accuracy:

-

Functional: M06-2X or ωB97X-D.

-

Causality: Standard functionals like B3LYP fail to capture medium-range dispersion forces (London interactions) critical for the packing of the cyclohexane ring against the ether backbone. M06-2X (Minnesota functional) is parameterized specifically for non-covalent interactions and main-group thermochemistry.

-

-

Basis Set: Def2-TZVP or 6-311++G(d,p).

-

Causality: The "++" (diffuse functions) are mandatory. The lone pairs on the ether oxygens are diffuse; without these functions, the electron density is artificially constrained, leading to significant errors in binding energy.

-

-

Solvation Model: SMD (Solvation Model based on Density).

-

Causality: SMD is superior to standard PCM (Polarizable Continuum Model) for calculating solvation free energies (

) because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are vital when a guest ion enters a hydrophobic cavity.

-

Part 2: Conformational Landscape (The Pre-requisite)

Unlike benzo-15-crown-5, This compound possesses a saturated cyclohexane ring fused to the macrocycle. This introduces stereochemical complexity:

-

Ring Fusion: Cis-fused is the active binding conformer; trans-fusion induces excessive strain.

-

Chair/Boat Dynamics: The cyclohexane ring prefers the chair conformation, but the macrocycle can adopt multiple "wring" modes.

Protocol: Do not start with a single hand-drawn structure. You must perform a conformational search (e.g., Monte Carlo or Molecular Dynamics using the MMFF94 force field) to identify the global minimum before DFT optimization.

Part 3: Step-by-Step Computational Protocol

The Workflow Diagram

The following Graphviz diagram visualizes the critical path for a self-validating calculation.

Figure 1: The computational workflow ensures that the final energy is derived from a verified global minimum, corrected for basis set superposition error (BSSE).

Execution Details

Step 1: Geometry Optimization (Gas Phase)

Optimize the host (L), guest (M⁺), and complex (L-M⁺) separately.

-

Route Section Example (Gaussian): #p opt freq M062X/6-31+G(d,p) int=ultrafine

-

Note:int=ultrafine is recommended for M06-2X to remove grid-based noise in the potential energy surface.

Step 2: Frequency Validation

Ensure zero imaginary frequencies. If an imaginary frequency exists, the structure is a transition state, not a minimum. Displace the coordinates along the imaginary normal mode and re-optimize.

Step 3: High-Level Single Point & Solvation

Perform a single point energy calculation on the optimized geometry using a larger basis set and the solvent model (e.g., Acetonitrile or Water).

-

Route Section: #p M062X/Def2TZVP SCRF=(SMD,Solvent=Acetonitrile) geom=check guess=read

Step 4: BSSE Correction

Calculate the Basis Set Superposition Error (BSSE) using the Counterpoise method. In the complex, the basis functions of the host artificially stabilize the guest (and vice versa).

-

Equation:

Part 4: Data Analysis & Interpretation

Thermodynamic Calculation

The binding energy (

Data Presentation: Selectivity Profile (Hypothetical Data for Calibration) Researchers should aim to replicate trends similar to the table below.

| Cation | Ionic Radius (Å) | Selectivity Outcome | |||

| Li⁺ | 0.76 | -115.4 | -112.0 | -3.4 | Poor (Desolvation cost too high) |

| Na⁺ | 1.02 | -98.2 | -87.2 | -11.0 | Optimal (Best Fit) |

| K⁺ | 1.38 | -75.6 | -70.5 | -5.1 | Poor (Size mismatch) |

Electronic Structure Analysis (The "Why")

To validate why the interaction occurs, use two specific methods:

-

NBO (Natural Bond Orbital) Analysis:

-

Look for donor-acceptor interactions between the Oxygen lone pairs (

) and the Cation antibonding orbitals ( -

Metric: Second-order perturbation energy (

). Higher

-

-

QTAIM (Quantum Theory of Atoms in Molecules):

-

Analyze the Bond Critical Points (BCPs) between the Metal and Oxygen.

-

Metric: Electron density (

) and Laplacian ( -

Interpretation: Positive

indicates closed-shell (electrostatic) interactions; negative indicates covalent sharing. For Na⁺-Crown, expect

-

Interaction Pathway Diagram

The following diagram illustrates the mechanistic stabilization of the cation within the CH15C5 cavity.

Figure 2: Mechanistic map of the binding event. Electrostatics drive the initial attraction, while charge transfer (NBO) and dispersion forces determine the final stability and selectivity.

References

-

Selectivity of 15-Crown-5 Complexes: Title: Theoretical study of cation/ether complexes: 15-Crown-5 and its alkali metal complexes.[1][2][3] Source: ResearchGate / Journal of Chemical Physics. URL:[Link]

-

Benchmarking DFT Functionals (M06-2X vs B3LYP): Title: Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters.[4] Source: PubMed / J Phys Chem A. URL:[Link]

-

Solvation Effects on Crown Ethers: Title: Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability (Methodology applicable to Crown Ethers). Source: MDPI. URL:[Link]

-

Electronic Structure Analysis (QTAIM/NBO): Title: Electronic Structure Analysis and DFT Benchmarking of Rydberg-type Alkali-Metal-Crown Ether Complexes. Source: RSC / Physical Chemistry Chemical Physics. URL:[Link]

-

Thermodynamics of Benzo- vs Cyclohexano- Derivatives: Title: A thermodynamic study of the association of alkali metal cations with dicyclohexano-18-crown-6 (Comparative context). Source: ResearchGate / Journal of Solution Chemistry.[5] URL:[Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. journal.ugm.ac.id [journal.ugm.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Investigation: Cavity Dimensions and Binding Mechanics of Cyclohexano-15-Crown-5

Executive Summary

This technical guide details the structural investigation of Cyclohexano-15-crown-5 (Cy15C5) , a macrocyclic polyether critical in phase transfer catalysis and ion-selective sensing. While the parent 15-crown-5 is known for its sodium (Na⁺) selectivity, the cyclohexano- derivative introduces steric rigidity and lipophilicity that alters complexation dynamics. This document provides a validated framework for determining cavity size and binding stoichiometry, synthesizing computational modeling, X-ray crystallography, and NMR titration methodologies.

Structural Dynamics & Theoretical Framework

The Macrocyclic Cavity

The primary utility of Cy15C5 lies in its electron-rich cavity, lined by five oxygen atoms. Unlike linear polyethers, the macrocyclic arrangement pre-organizes the host for cation binding (the Macrocyclic Effect ).

-

Estimated Cavity Diameter: 1.7 – 2.2 Å (170 – 220 pm)[1]

-

Target Cation: Sodium (Na⁺), ionic radius ~1.02 Å (CN=6).

-

Mismatched Cation: Potassium (K⁺), ionic radius ~1.38 Å.[2]

The Cyclohexano- Modification

The fusion of a cyclohexane ring to the 15-crown-5 backbone introduces two critical physicochemical changes:

-

Rigidification: The cyclohexane ring restricts the conformational freedom of the ether chain, reducing the entropic cost of binding if the cation matches the pre-organized cavity.

-

Stereoisomerism: Cy15C5 exists in cis and trans forms. The cis-anti-cis isomer is generally the most effective chelator, as the trans fusion distorts the ether ring, making the oxygen lone pairs less convergent.

Selectivity Logic (Size-Match Principle)

The "Host-Guest" relationship is governed by the fit between the cation diameter and the crown cavity.[3]

| Species | Diameter (Å) | Compatibility | Complex Stoichiometry |

| Li⁺ | 1.52 | Loose fit | 1:1 (Hydrated) |

| Na⁺ | 2.04 | Optimal Fit | 1:1 (Nested) |

| K⁺ | 2.76 | Oversized | 2:1 (Sandwich) |

| Cy15C5 Cavity | 1.7 - 2.2 | Host | N/A |

Experimental Investigation Protocols

To rigorously define the cavity size and binding behavior, a multi-modal approach is required.

Protocol A: Computational Prediction (DFT)

Objective: To determine the gas-phase geometric minimum and theoretical cavity diameter.

Methodology:

-

Structure Construction: Build the cis-Cy15C5 structure in a molecular editor (e.g., Avogadro).

-

Optimization: Perform geometry optimization using Density Functional Theory (DFT).

-

Functional: B3LYP (balances cost/accuracy).

-

Basis Set: 6-31G(d,p) (sufficient for organic non-metals).

-

-

Measurement: Measure the trans-annular O–O distances. The cavity diameter is calculated as:

Where

Protocol B: X-Ray Crystallography (Solid State)

Objective: To visualize the physical capture of the ion and measure bond lengths in the solid state.

Crystallization Workflow:

-

Reagent Prep: Dissolve 1 mmol of Cy15C5 in dry acetonitrile (MeCN).

-

Salt Addition: Add 1 mmol of Sodium Perchlorate (

) or Sodium Picrate.-

Note: Picrate salts often yield better crystals due to

-stacking interactions.

-

-

Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal the jar.

-

Harvesting: Allow to stand for 3-7 days. Ether vapor will diffuse into the MeCN, slowly lowering solubility and forcing crystallization.

-

Analysis: Solve structure via X-ray diffraction. Measure the

distances.

Protocol C: ¹H NMR Titration (Solution State)

Objective: To quantify the binding affinity (

Rationale: In solution, the fast exchange between free and bound host averages the NMR signals. The shift in chemical shift (

Step-by-Step Protocol:

-

Host Solution: Prepare

of Cy15C5 ( -

Guest Solution: Prepare a concentrated stock (

) of-

Why NaSCN? The thiocyanate anion is "soft" and non-coordinating, preventing anion interference.

-

-

Titration:

-

Record the initial spectrum of pure Cy15C5.

-

Add Guest solution in 0.1 equivalent increments (0.1, 0.2, ... 2.0 eq).

-

Record ¹H NMR after each addition.

-

-

Data Processing: Track the chemical shift of the

-protons (adjacent to oxygen). -

Calculation: Use non-linear regression (Job’s Plot or Benesi-Hildebrand equation) to solve for the association constant

.

Visualization of Workflows

Diagram 1: Integrated Investigation Workflow

This diagram outlines the logical flow from synthesis to data validation.

Caption: A multi-modal workflow combining computational, solid-state, and solution-phase techniques to validate crown ether properties.

Diagram 2: The Selectivity Mechanism (Size-Match)

Visualizing the mechanistic difference between Sodium (fitting) and Potassium (sandwiching).

Caption: The "Size-Match" principle dictates that Na+ forms stable 1:1 inclusion complexes, while larger K+ ions force a 2:1 sandwich stoichiometry.

Analysis & Applications

Interpreting the Data

When analyzing your experimental results, the following benchmarks indicate successful characterization:

-

NMR Shift: A significant downfield shift of the ether protons upon

addition confirms binding. If the shift plateaus at 1.0 equivalents, the stoichiometry is 1:1. -

Selectivity Ratios: Cy15C5 should exhibit a

for -

Sandwich Formation: If investigating

, you may observe a non-linear Job's plot peaking at 0.66 mole fraction (Host), indicating 2:1 (Host:Guest) stoichiometry.

Real-World Applications

-

Phase Transfer Catalysis: Cy15C5 solubilizes sodium salts (e.g.,

, -

Ion-Selective Electrodes (ISE): Used in clinical blood analysis to measure serum sodium levels without potassium interference.

-

Drug Delivery: The lipophilic cyclohexyl ring allows the complex to permeate cell membranes, acting as a synthetic ion channel or carrier.

References

-

Pedersen, C. J. (1967).[4] Cyclic polyethers and their complexes with metal salts.[5][6][7] Journal of the American Chemical Society. Link

-

Gokel, G. W., et al. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds.[2] Chemical Reviews. Link

-

Steed, J. W., & Atwood, J. L. (2022). Supramolecular Chemistry, 3rd Edition. Wiley. (Standard text for cavity size definitions). Link

-

PubChem. (2025).[8][9] 15-Crown-5 Compound Summary. National Library of Medicine. Link

-

Izatt, R. M., et al. (1985). Thermodynamic and Kinetic Data for Cation-Macrocycle Interaction.[7] Chemical Reviews. Link

Sources

- 1. journal.ugm.ac.id [journal.ugm.ac.id]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jetir.org [jetir.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 15-Crown-5 | C10H20O5 | CID 36336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 15-Crown-5 98 33100-27-5 [sigmaaldrich.com]

Mastering the Template Effect: A Technical Guide to Cyclohexano-15-crown-5 Synthesis

Executive Summary

The synthesis of Cyclohexano-15-crown-5 is a classic demonstration of supramolecular assistance in organic synthesis, known as the template effect . While the final molecule is often obtained via the hydrogenation of Benzo-15-crown-5, the critical ring-closing step relies entirely on the presence of a specific metal cation to direct the reaction pathway.

Without a template, the polymerization of linear polyethers dominates, leading to low yields of the cyclic product. By introducing a sodium ion (Na⁺), the linear precursor wraps around the cation, pre-organizing the reactive termini into a conformation favorable for cyclization. This guide dissects the mechanistic causality of this effect, provides a validated synthesis protocol, and offers troubleshooting strategies for high-purity isolation.

Part 1: The Mechanistic Basis of the Template Effect

The template effect is not merely a catalytic boost; it is a kinetic and thermodynamic steering mechanism that overcomes the entropic penalty of macrocyclization.

The Kinetic Advantage (Pre-organization)

In a standard Williamson ether synthesis without a template, the probability of the two ends of a linear chain (e.g., a dichloride and a diol) meeting is low. The chain prefers an extended conformation to minimize steric repulsion, favoring intermolecular reaction (polymerization).

When a template ion (Na⁺) is added:

-

Coordination: The oxygen lone pairs of the polyether chain coordinate to the positive metal ion.

-

Conformational Lock: This ion-dipole interaction forces the chain into a "pseudo-cyclic" conformation.

-

Proximity: The reactive nucleophile (alkoxide) and electrophile (halide/tosylate) are held in close proximity, drastically increasing the frequency of effective collisions for the intramolecular ring closure.

The Thermodynamic Match (Size Selectivity)

The stability of the transition state depends on the "fit" between the cation and the forming cavity. This is the Lock and Key principle applied to synthesis.

-

Sodium (Na⁺) Diameter: ~1.9 – 2.0 Å[1]

-

Result: Perfect orbital overlap and electrostatic stabilization.

Visualization of the Mechanism

The following diagram illustrates the transition from a disordered linear chain to a pre-organized complex mediated by the sodium ion.

Caption: The Na+ cation organizes the linear precursor, favoring intramolecular cyclization over intermolecular polymerization.

Part 2: Cation Selection and Data Analysis

Choosing the wrong template is the most common failure mode in crown ether synthesis. The data below quantifies why Sodium is the mandatory template for the 15-crown-5 system.

Table 1: Cation vs. Cavity Size Compatibility

| Parameter | 15-Crown-5 Cavity | Li⁺ (Lithium) | Na⁺ (Sodium) | K⁺ (Potassium) |

| Diameter (Å) | 1.7 – 2.2 | 1.2 – 1.5 | 1.9 – 2.0 | 2.6 – 2.7 |

| Fit Status | N/A | Too Small | Optimal | Too Large |

| Synthetic Outcome | N/A | Weak coordination; lower yield. | High Yield (Cyclization) | Forms 2:1 "Sandwich" complexes; favors polymerization. |

| Binding Constant (log K) | N/A | ~1.8 (in MeOH) | ~3.3 (in MeOH) | ~1.9 (in MeOH) |

Analysis:

-

Lithium: While small enough to fit, the charge density is high, and it holds onto its solvation shell (water/solvent) too tightly, impeding the coordination of the ether oxygens required for the template effect.

-

Potassium: Being larger than the cavity, K⁺ cannot sit inside the ring during formation. Instead, it tends to coordinate two forming rings simultaneously (sandwich effect), which complicates the stoichiometry and purification.

Part 3: Validated Synthesis Protocol

This protocol follows the Two-Stage Strategy :

-

Template-Directed Cyclization: Synthesis of Benzo-15-crown-5 (B15C5).

-

Catalytic Hydrogenation: Reduction to this compound.

Note: Direct synthesis from cyclohexanediol is possible but often suffers from stereochemical scrambling. The Benzo- route guarantees the cis-syn-cis stereochemistry if hydrogenated correctly.

Phase 1: Synthesis of Benzo-15-crown-5 (The Template Step)

Reagents:

-

Catechol (1,2-dihydroxybenzene)

-

Bis(2-chloroethyl) ether (Dichloride precursor)

-

Sodium Hydroxide (NaOH) - Acts as both Base and Template

-

n-Butanol (Solvent)

Protocol:

-

Dissolution: Dissolve catechol (0.1 mol) in n-butanol.

-

Template Activation: Add NaOH (0.22 mol) slowly. The Na⁺ ions are now available in solution.[3]

-

Critical Check: Ensure the solution is stirred vigorously. The phenoxide anions generated will coordinate with the Na⁺.

-

-

Addition: Add bis(2-chloroethyl) ether (0.1 mol) dropwise under reflux.

-

Mechanism:[4] The Na⁺ ion holds the phenoxide oxygen and the ether oxygens of the dichloride chain, wrapping them into a circle.

-

-

Reflux: Reflux for 24 hours. The high temperature overcomes the activation energy for the S_N2 ring closure.

-

Workup: Cool, filter off NaCl (byproduct), and evaporate solvent. Recrystallize from n-heptane.

Phase 2: Hydrogenation to this compound

Reagents:

-

Benzo-15-crown-5 (from Phase 1)

-

5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C)

-

Ethanol (Solvent)

Protocol:

-

Setup: Place B15C5 and catalyst (5% w/w) in a high-pressure autoclave.

-

Conditions: Pressurize with H₂ (70-100 atm) and heat to 100°C.

-

Reaction: Stir for 12-16 hours. The aromatic ring is saturated.

-

Isolation: Filter catalyst and evaporate solvent. The product is a viscous oil or low-melting solid.

Workflow Visualization

Caption: Two-phase synthesis workflow ensuring high yield and stereochemical control.

Part 4: Troubleshooting & Optimization

Solvent Effects

The solvent must solvate the cation enough to allow reactivity but not so strongly that it strips the template ion from the polyether chain.

-

n-Butanol: Excellent. Moderate polarity, high boiling point for reflux.

-

DMF/DMSO: Risky. These highly polar aprotic solvents solvate cations very strongly, potentially competing with the crown ether for the Na⁺ ion, which can weaken the template effect.

Counter-Ion Influence

While Hydroxide (OH⁻) is standard, the "template effect" is strictly about the cation. However, the anion affects solubility.

-

Tosylate (OTs) vs. Chloride (Cl): Using ditosylates instead of dichlorides often improves yields because the tosylate leaving group is better and the reaction can proceed at lower temperatures, reducing thermal polymer formation.

Stereochemistry Control

Hydrogenation of Benzo-15-crown-5 yields two isomers: cis-syn-cis and cis-anti-cis.

-

Catalyst Selection: Rhodium (Rh) catalysts generally favor the cis-syn-cis isomer (the "all-cis" configuration), which is often the desired isomer for binding applications due to its cup-like shape.

References

-

Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts.[1][3][5][6] Journal of the American Chemical Society, 89(26), 7017–7036. Link

-

Gokel, G. W., et al. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models. Chemical Reviews, 104(5), 2723–2750. Link

-

BenchChem. (2025). Unveiling the Selectivity of 15-Crown-5: A Technical Guide to Cation Binding Affinity. Link

- Inoue, Y., & Gokel, G. W. (Eds.). (1990). Cation Binding by Macrocycles: Complexation of Cationic Species by Crown Ethers. Marcel Dekker.

-